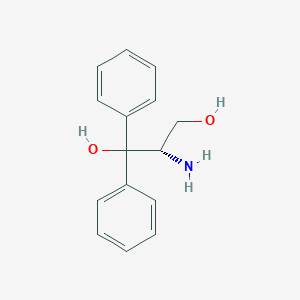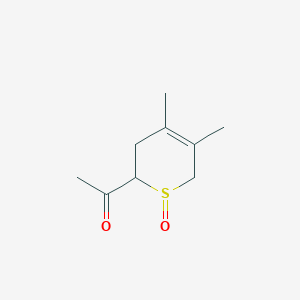
2-Acetyl-4,5-dimethyl-3,6-dihydro-2H-thiopyran 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-4,5-dimethyl-3,6-dihydro-2H-thiopyran 1-oxide is a heterocyclic compound that contains sulfur and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4,5-dimethyl-3,6-dihydro-2H-thiopyran 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-acetyl-4,5-dimethylthiophene with hydrogen peroxide in the presence of a catalyst to introduce the oxygen atom, forming the 1-oxide derivative. The reaction conditions often include moderate temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4,5-dimethyl-3,6-dihydro-2H-thiopyran 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the 1-oxide back to the corresponding thiopyran.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various reagents depending on the desired substitution, such as halogens for halogenation or alkylating agents for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can regenerate the thiopyran structure.
Scientific Research Applications
2-Acetyl-4,5-dimethyl-3,6-dihydro-2H-thiopyran 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Acetyl-4,5-dimethyl-3,6-dihydro-2H-thiopyran 1-oxide involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-5-acetylthiazole: Another heterocyclic compound with similar structural features but different chemical properties.
3,5-Diacetyl-2,6-dimethyl-1,4-dihydropyridine: A related compound with a different heterocyclic ring system.
Properties
CAS No. |
197178-38-4 |
|---|---|
Molecular Formula |
C9H14O2S |
Molecular Weight |
186.27 g/mol |
IUPAC Name |
1-(4,5-dimethyl-1-oxo-3,6-dihydro-2H-thiopyran-2-yl)ethanone |
InChI |
InChI=1S/C9H14O2S/c1-6-4-9(8(3)10)12(11)5-7(6)2/h9H,4-5H2,1-3H3 |
InChI Key |
MUEYFMYHQJJJSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CS(=O)C(C1)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



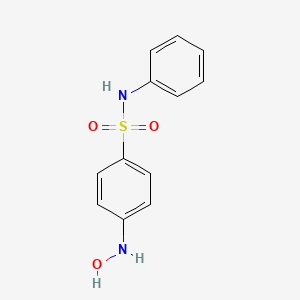
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12578458.png)
![3,3'-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol)](/img/structure/B12578460.png)
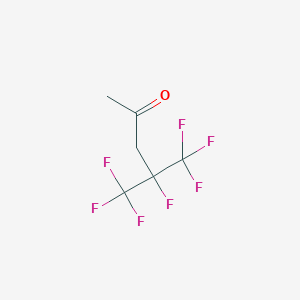

![3-[4-(Propan-2-YL)phenyl]propanenitrile](/img/structure/B12578466.png)

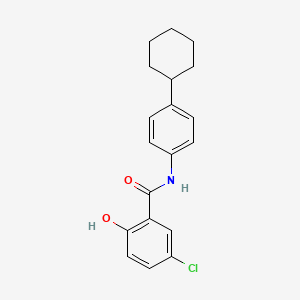
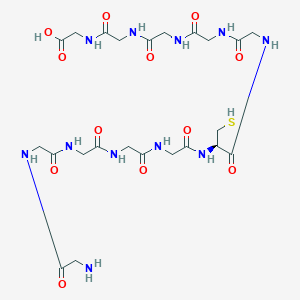

![4-Methoxy-N-methyl-N-[(pyren-1-YL)methyl]aniline](/img/structure/B12578483.png)
![5,5'-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2'-bithiophene](/img/structure/B12578488.png)
